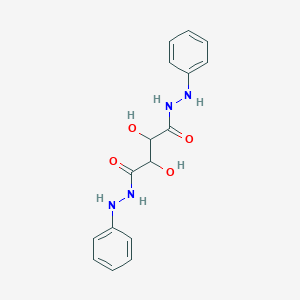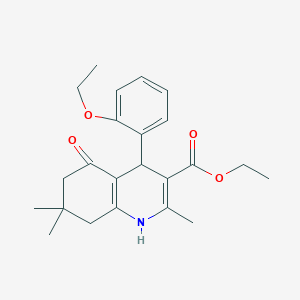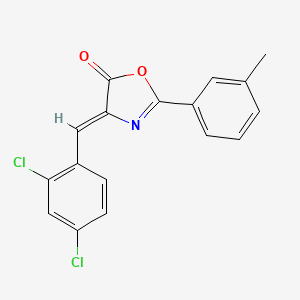![molecular formula C17H14ClN3OS B11701741 (2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11701741.png)
(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with a thiazolidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of appropriate hydrazones with thiazolidinone derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of acetic acid as a catalyst and ethanol as a solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
(2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2E)-5-[(2-Chlorophenyl)methyl]-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Propiedades
Fórmula molecular |
C17H14ClN3OS |
|---|---|
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-chlorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)10-15-16(22)20-17(23-15)21-19-11-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+ |
Clave InChI |
KJRIKRDWOXFXDU-YBFXNURJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)



![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)

![N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![3-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11701731.png)
![Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11701744.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)

